molecular formula C4H4BrN B2584772 3-Bromo-3-butenenitrile CAS No. 22468-43-5

3-Bromo-3-butenenitrile

Cat. No. B2584772
CAS RN: 22468-43-5
M. Wt: 145.987
InChI Key: DVVXEVFWNDUUBI-UHFFFAOYSA-N
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Description

3-Bromo-3-butenenitrile is a chemical compound with the molecular formula C4H4BrN and a molecular weight of 145.99 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3-butenenitrile is determined by its molecular formula, C4H4BrN . Further analysis of its molecular structure would require more specific data or computational chemistry methods .


Physical And Chemical Properties Analysis

3-Bromo-3-butenenitrile has a boiling point of 62-63 °C (under a pressure of 17 Torr) and a density of 1.5268 g/cm3 at 21 °C .

Scientific Research Applications

Surface Chemistry and Semiconductor Reactions

3-Bromo-3-butenenitrile exhibits interesting properties when interacting with semiconductor surfaces. Research conducted on the bonding of nitriles, including 3-butenenitrile, on semiconductor surfaces like Ge(100)-2x1, reveals insights into the selectivity and competition of these reactions. The study found that while non-conjugated molecules like 3-butenenitrile don't typically form certain cycloaddition products, they can isomerize to conjugated nitriles, influencing the reaction outcomes on these surfaces. This isomerization suggests potential applications in semiconductor processing or surface chemistry, where specific reactions at the molecular level are crucial (Filler et al., 2003).

Catalysis and Chemical Transformations

The use of 3-butenenitrile in catalytic processes has been explored, particularly its isomerization. One study showed the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile using nickel complexes, indicating potential applications in chemical synthesis where controlling the structure of molecules is important. These transformations are crucial for the development of new materials and chemicals (Acosta-Ramírez et al., 2008).

Kinetic Studies and Reaction Mechanisms

Further investigations into the kinetics of such isomerization reactions have been carried out. For example, the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile was closely studied using in situ spectroscopy, providing a deeper understanding of the reaction's kinetics. This kind of study is essential in industrial chemistry, where understanding and controlling the speed and pathways of chemical reactions can lead to more efficient and cost-effective processes (Bini et al., 2010).

Electron Spectroscopy and Surface Analysis

Research also delves into how 3-butenenitrile reacts with surfaces like Si(001)-2 x 1 at room temperature. Techniques like scanning tunneling microscopy and X-ray photoelectron spectroscopy reveal different nitrogen chemical bonds formed during these interactions. Such insights are valuable in the fields of materials science and nanotechnology, where understanding surface reactions is key to developing new materials with specific properties (Rangan et al., 2005).

Mechanism of Action

The mechanism of action of 3-Bromo-3-butenenitrile in chemical reactions is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with 3-Bromo-3-butenenitrile are not detailed in the available resources .

Future Directions

The future directions for the use and study of 3-Bromo-3-butenenitrile are not specified in the available resources .

properties

IUPAC Name

3-bromobut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(5)2-3-6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVXEVFWNDUUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-butenenitrile

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